4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is a chemical compound with the molecular formula C10H10FN3O3S. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a fluorine atom, a methyl group, and an oxazole ring attached to a benzenesulfonamide moiety.
Mechanism of Action
Target of Action
The primary target of 4-fluoro-N-(5-methyl-3-isoxazolyl)benzenesulfonamide is the enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor of tetrahydrofolate, which is essential for the synthesis of nucleic acids in bacteria .
Mode of Action
4-fluoro-N-(5-methyl-3-isoxazolyl)benzenesulfonamide acts as a sulfonamide antibiotic . It inhibits the enzyme dihydropteroate synthase, thereby blocking the synthesis of dihydrofolic acid . This inhibition disrupts the production of nucleic acids in bacteria, preventing their growth and proliferation .
Biochemical Pathways
By inhibiting dihydropteroate synthase, 4-fluoro-N-(5-methyl-3-isoxazolyl)benzenesulfonamide disrupts the folic acid synthesis pathway in prokaryotes . This leads to a deficiency in tetrahydrofolate, a cofactor required for the synthesis of nucleic acids. As a result, the bacteria are unable to replicate their DNA and proliferate .
Result of Action
The inhibition of dihydropteroate synthase by 4-fluoro-N-(5-methyl-3-isoxazolyl)benzenesulfonamide leads to a halt in the growth and proliferation of bacteria. This bacteriostatic effect helps in controlling bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-amino-1-phenylethanone and acetyl chloride.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Sulfonamide Formation: The final step involves the reaction of the oxazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- 4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide
- 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide
Uniqueness
4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability compared to similar compounds. The fluorine atom can also influence the compound’s lipophilicity and membrane permeability, making it a valuable candidate for drug development.
Properties
IUPAC Name |
4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCENARJLBIOPLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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